Nitro malonaldehyde monohydrate
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Overview
Description
Nitro malonaldehyde monohydrate, also known as sodium nitromalonaldehyde monohydrate, is a compound with the empirical formula C3H2NNaO4·H2O. It is a sodium salt derivative of nitromalonaldehyde and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications due to its ability to undergo a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nitro malonaldehyde monohydrate involves the reaction of sodium nitrite with mucobromic acid in the presence of ethanol and water. The reaction is mildly exothermic and requires careful temperature control to maintain the reaction at 54 ± 1°C. The product is then precipitated, collected, and recrystallized to obtain pure this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient cooling systems to handle the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions: Nitro malonaldehyde monohydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroacetic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming amino malonaldehyde derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include nitroacetic acid derivatives, amino malonaldehyde derivatives, and various substituted malonaldehyde compounds .
Scientific Research Applications
Nitro malonaldehyde monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a model compound for studying nitro group reactivity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals
Mechanism of Action
The mechanism of action of nitro malonaldehyde monohydrate involves its ability to undergo various chemical transformations. The nitro group is highly reactive and can participate in radical reactions, nucleophilic substitutions, and redox reactions. These reactions often involve the formation of intermediate species that can further react to form stable products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Nitroacetic acid: Similar in structure but lacks the aldehyde groups.
Amino malonaldehyde: Formed by the reduction of nitro malonaldehyde.
Nitropropanedial: Another nitro-containing aldehyde with similar reactivity.
Uniqueness: Nitro malonaldehyde monohydrate is unique due to its combination of nitro and aldehyde functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and research .
Properties
CAS No. |
879369-38-7 |
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Molecular Formula |
C3H5NO5 |
Molecular Weight |
135.08 g/mol |
IUPAC Name |
2-nitropropanedial;hydrate |
InChI |
InChI=1S/C3H3NO4.H2O/c5-1-3(2-6)4(7)8;/h1-3H;1H2 |
InChI Key |
AXKLGWDKHLRWOY-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(C=O)[N+](=O)[O-].O |
Origin of Product |
United States |
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